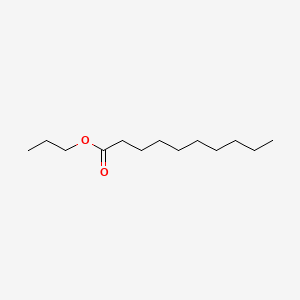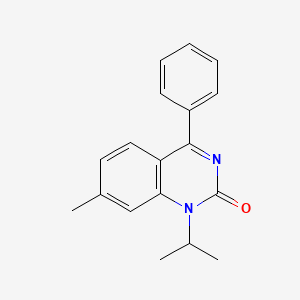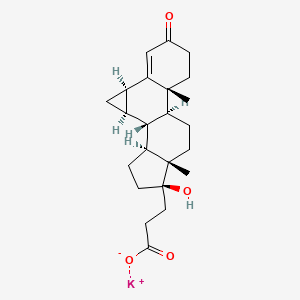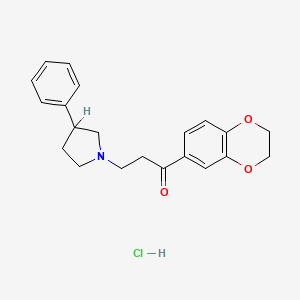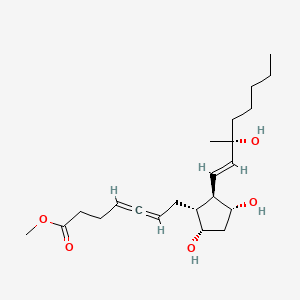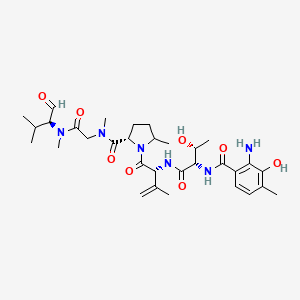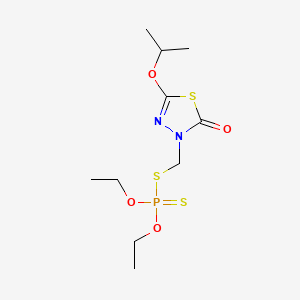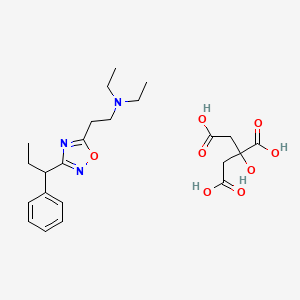
Citrate de proxazole
Vue d'ensemble
Description
Le citrate de proxazole est un composé chimique connu pour ses propriétés analgésiques et anti-inflammatoires. Il est principalement utilisé pour traiter les troubles gastro-intestinaux fonctionnels. Le this compound est un agent spasmolytique, ce qui signifie qu'il aide à soulager les spasmes musculaires, en particulier dans le tractus gastro-intestinal .
Applications De Recherche Scientifique
Proxazole citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of oxadiazole chemistry and its derivatives.
Biology: Proxazole citrate is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of gastrointestinal disorders and has shown potential in treating other conditions due to its anti-inflammatory and analgesic properties.
Industry: Proxazole citrate is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
Target of Action
Proxazole citrate, also known as Pirecin, is a spasmolytic papaverine-like agent .
Mode of Action
It is known to exhibit antitussive, antispasmodic, analgesic, anti-inflammatory, and antipyretic activities .
Biochemical Pathways
It is known to affect the smooth muscles of the digestive and genito-urinary systems .
Pharmacokinetics
It is known that proxazole is excreted both in feces and urine mainly as inactive metabolites .
Result of Action
It is known to have veterinary uses against gastritis, infective and non-infective gastro-enteritis, urethritis, cystitis, and spastic states with an inflammatory component of the smooth muscles of the digestive and genito-urinary systems .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Proxazole citrate are not fully understood due to limited research. It is known that Proxazole citrate interacts with various enzymes, proteins, and other biomolecules in the body. These interactions are crucial for its analgesic and anti-inflammatory effects .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that Proxazole citrate may play a role in switching between oxidative phosphorylation and the Warburg effect, a metabolic pathway that is often upregulated in cancer cells .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
La synthèse du citrate de proxazole implique plusieurs étapes. La principale voie de synthèse comprend la formation du cycle oxadiazole, qui est un élément structurel clé du this compound. Cela est généralement réalisé par une réaction de cyclisation impliquant des oxydes de nitrile et des composés insaturés. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs tels que le cuivre (I) ou le ruthénium (II) pour faciliter le processus de cycloaddition .
Pour la production industrielle, le this compound est synthétisé en vrac en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus implique un contrôle minutieux de la température, de la pression et de la concentration des réactifs pour obtenir le produit souhaité efficacement .
Analyse Des Réactions Chimiques
Le citrate de proxazole subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Il peut également subir des réactions de réduction, généralement en présence d'agents réducteurs tels que l'hydrogène ou les hydrures.
Substitution : Le this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre. .
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'oxadiazole, tandis que la réduction peut produire des dérivés d'amine.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude de la chimie de l'oxadiazole et de ses dérivés.
Biologie : Le this compound est étudié pour ses effets sur les processus cellulaires et son potentiel comme agent thérapeutique.
Médecine : Il est utilisé dans le traitement des troubles gastro-intestinaux et a montré un potentiel dans le traitement d'autres affections en raison de ses propriétés anti-inflammatoires et analgésiques.
Industrie : Le this compound est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle qualité
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Il agit principalement sur les muscles lisses du tractus gastro-intestinal, où il exerce ses effets spasmolytiques. Le this compound inhibe la contraction de ces muscles, soulageant ainsi les spasmes et la douleur associée. Les voies moléculaires exactes impliquées comprennent la modulation des canaux ioniques et des récepteurs qui régulent la contraction musculaire .
Comparaison Avec Des Composés Similaires
Le citrate de proxazole est unique en raison de sa structure spécifique et de ses propriétés spasmolytiques. Des composés similaires comprennent d'autres dérivés d'oxadiazole, qui présentent également diverses activités biologiques telles que des propriétés antimicrobiennes, antivirales et anticancéreuses. Certains de ces composés similaires sont :
Isoxazoles : Connus pour leurs activités antimicrobiennes et antivirales.
Dérivés de la quinoléine : Étudiés pour leurs propriétés anticancéreuses.
Autres oxadiazoles : Utilisés en chimie médicinale pour leurs diverses activités biologiques
Le this compound se distingue par son application spécifique dans le traitement des troubles gastro-intestinaux et sa combinaison unique d'effets analgésiques et anti-inflammatoires.
Propriétés
IUPAC Name |
N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAULHLDTDDABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048760 | |
| Record name | Proxazole citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-35-4 | |
| Record name | Proxazole citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proxazole citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proxazole citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROXAZOLE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary clinical applications of Proxazole citrate investigated in the provided research?
A: The research primarily explores Proxazole citrate's use as an anti-ulcer agent []. One study specifically investigates its efficacy in treating gastric ulcers by measuring the shrinkage rate of ulcers using X-ray imaging [].
Q2: Beyond its use as an anti-ulcer agent, are there other therapeutic applications of Proxazole citrate being explored?
A2: Yes, the research suggests that Proxazole citrate may have potential applications beyond treating ulcers. Studies have investigated its effects on:
- Labor: Its use during labor has been explored [].
- Gastric blood supply: Endoscopic studies in elderly patients have been conducted to assess its impact on gastric blood supply [].
- Utero-placental blood flow: Research has examined its effects on utero-placental blood flow in patients with EPH-gestosis [].
- Urinary tract disorders: Its efficacy in managing pain associated with urinary tract diseases has also been investigated [].
Q3: What methods were employed to study the effects of Proxazole citrate on stomach diseases?
A: Researchers utilized direct injection techniques using a gastrofiberscope to study Proxazole citrate's effects on stomach diseases []. This method allowed for targeted delivery and observation of the compound's impact on the stomach lining.
Q4: Are there any studies focusing on the broader context of peptic ulcer disease, including its etiology and treatment?
A: Yes, the provided research collection includes studies dedicated to understanding the causes and treatment of peptic ulcers []. These studies provide a broader framework for understanding Proxazole citrate's role within the context of peptic ulcer management.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


